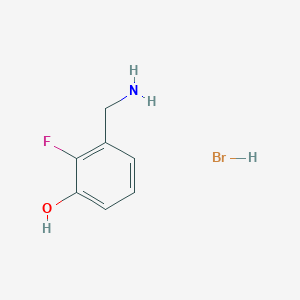

3-(Aminomethyl)-2-fluorophenol hydrobromide

Description

Properties

IUPAC Name |

3-(aminomethyl)-2-fluorophenol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO.BrH/c8-7-5(4-9)2-1-3-6(7)10;/h1-3,10H,4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXUBEPXBQKRHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)F)CN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1143571-75-8 | |

| Record name | 3-(aminomethyl)-2-fluorophenol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Aminomethyl)-2-fluorophenol Hydrobromide (CAS 1143571-75-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)-2-fluorophenol hydrobromide is a synthetic organic compound that has garnered interest within the medicinal chemistry landscape. Its structure is characterized by a phenol ring substituted with both a fluorine atom and an aminomethyl group, a combination of functional groups known to impart valuable properties in the design of novel therapeutic agents. The strategic placement of the fluorine atom can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, while the aminomethyl group provides a key point for molecular interactions and further derivatization.[1][2] This guide provides a comprehensive overview of the available technical information for this compound, including its physicochemical properties, a plausible synthetic route, proposed analytical methodologies, potential applications in drug discovery, and essential safety information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 1143571-75-8 | [3][4] |

| Molecular Formula | C₇H₉BrFNO | [3][4] |

| Molecular Weight | 222.05 g/mol | [3][4] |

| Appearance | Not specified (likely a solid) | |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |

| Purity | Typically available at ≥95% | [4] |

Proposed Synthesis

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Reduction of 2-Fluoro-3-hydroxybenzonitrile to 3-(Aminomethyl)-2-fluorophenol

The reduction of the nitrile functionality to a primary amine is a critical step. This can be achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

-

Materials: 2-fluoro-3-hydroxybenzonitrile, Lithium aluminum hydride (LiAlH₄) or a suitable hydrogenation catalyst (e.g., Palladium on carbon), anhydrous tetrahydrofuran (THF) or ethanol, distilled water, and an appropriate workup solvent (e.g., ethyl acetate).

-

Procedure (using LiAlH₄):

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend LiAlH₄ in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 2-fluoro-3-hydroxybenzonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(aminomethyl)-2-fluorophenol.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Step 2: Formation of the Hydrobromide Salt

The final step involves the formation of the hydrobromide salt to improve the compound's stability and handling characteristics.

-

Materials: 3-(Aminomethyl)-2-fluorophenol, hydrobromic acid (HBr) solution in a suitable solvent (e.g., acetic acid or diethyl ether).

-

Procedure:

-

Dissolve the purified 3-(aminomethyl)-2-fluorophenol in a minimal amount of a suitable solvent, such as ethanol or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add one equivalent of a standardized HBr solution with stirring.

-

A precipitate should form. Continue stirring in the cold for a period to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

-

Proposed Spectroscopic and Chromatographic Analysis

Due to the absence of published experimental spectra, the following analytical characterization methods are proposed based on the compound's structure and known data for similar molecules.

Caption: Proposed analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the aminomethyl group, and the amine and hydroxyl protons. The aromatic protons will likely appear as multiplets in the range of 6.5-7.5 ppm, with their coupling patterns influenced by the fluorine atom. The methylene protons should appear as a singlet or a broad singlet around 3.8-4.2 ppm. The amine and hydroxyl protons will be broad signals and their chemical shifts will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The aromatic carbons will resonate in the region of 110-160 ppm, with the carbon directly attached to the fluorine atom showing a large one-bond C-F coupling constant. The methylene carbon of the aminomethyl group is expected around 40-45 ppm.

-

¹⁹F NMR: Fluorine NMR is particularly informative for fluorinated compounds.[7][8] A single resonance is expected for the fluorine atom, and its chemical shift will be characteristic of a fluorine atom attached to a phenol ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion: For the hydrobromide salt, electrospray ionization (ESI) in positive mode should show a prominent peak for the free base at m/z [M+H]⁺ corresponding to C₇H₉FNO. PubChem predicts a monoisotopic mass of 141.05899 Da for the free base.[9]

-

Fragmentation Pattern: The presence of the bromine isotope pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be evident in the mass spectrum of the salt.[10] Common fragmentation pathways for the free base could involve the loss of the aminomethyl group or cleavage of the aromatic ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of pharmaceutical intermediates.

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) would be appropriate for separating the polar analyte from potential non-polar impurities.

-

Detection: UV detection at a wavelength around 270-280 nm, where the phenol chromophore absorbs, should provide good sensitivity.

-

Flow Rate: A typical flow rate of 1.0 mL/min can be used.

Applications in Drug Discovery

The structural motifs present in this compound suggest its potential as a valuable building block in drug discovery programs.

-

Role of the Fluorophenol Moiety: The introduction of a fluorine atom onto a phenol ring can modulate the acidity of the hydroxyl group and influence hydrogen bonding interactions with biological targets.[2] Fluorine substitution is a well-established strategy to enhance metabolic stability by blocking sites of oxidative metabolism, and it can also improve membrane permeability and bioavailability of drug candidates.

-

Significance of the Aminomethyl Group: The aminomethyl group provides a basic center that can engage in ionic interactions with acidic residues in protein binding sites. It also serves as a convenient handle for further chemical modification, allowing for the construction of a library of derivatives to explore structure-activity relationships (SAR).

-

Potential Therapeutic Areas: Phenolic and aminomethyl-containing scaffolds are found in a wide range of biologically active molecules, including enzyme inhibitors and receptor modulators. Given the known activities of related fluorinated and aminomethylated phenols, this compound could be a starting point for the development of agents targeting various diseases.

Safety and Handling

Based on the hazard statements for the compound, appropriate safety precautions must be taken.[4]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4]

-

Precautionary Measures:

-

Handle in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound is a chemical intermediate with significant potential in the field of medicinal chemistry. Its unique combination of a fluorinated phenol ring and an aminomethyl group makes it an attractive scaffold for the synthesis of novel bioactive compounds. While detailed experimental data for this specific molecule is limited in the public domain, this guide provides a framework for its synthesis, analysis, and potential applications based on established chemical principles and data from related compounds. As the demand for sophisticated and effective therapeutic agents continues to grow, building blocks like this compound will likely play an increasingly important role in the drug discovery and development process.

References

-

Sparrow Chemical. (n.d.). Fluorophenol Series. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Fluoro-benzylamine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 26). Applications of 4-Fluorophenol in Pharmaceutical Synthesis and Beyond. Retrieved from [Link]

-

Rhee, C. K., Levy, L. A., & London, R. E. (1995). Fluorinated O-Aminophenol Derivatives for Measurement of Intracellular pH. Bioconjugate Chemistry, 6(1), 77–81. [Link]

- Google Patents. (n.d.). EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.

-

PubChemLite. (n.d.). 5-(aminomethyl)-2-fluorophenol hydrochloride (C7H8FNO). Retrieved from [Link]

- Takemoto, I., & Yamasaki, K. (1994). Selective Synthesis of Fluorophenol Derivatives. Bioscience, Biotechnology, and Biochemistry, 58(3), 594-595.

-

Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Fluoro-benzylamine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). WO 2013/134298 Al - Common Organic Chemistry.

- Google Patents. (n.d.). WO2011141932A2 - Process for preparation of phenolic monoesters of hydroxymethyl....

-

University of Arizona Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 4-amino-. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. Retrieved from [Link]

- IJSDR. (2023, November). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. International Journal of Scientific Development and Research, 8(11).

- Novak, J., et al. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

-

Chemsrc. (2025, September 1). 3-Amino-2-fluorophenol hydrobromide | CAS#:1357176-76-1. Retrieved from [Link]

-

SpectraBase. (n.d.). m-aminophenol - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). US6846957B2 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

- Google Patents. (n.d.). CN102260143A - Production process for 3-fluorophenol.

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

PubMed. (2022, August 17). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. Retrieved from [Link]

- Google Patents. (n.d.). CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material.

- Google Patents. (n.d.). CN105294567A - Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application.

-

Justia Patents. (2013, August 27). Process for preparation of substituted P-aminophenol. Retrieved from [Link]

- Google Patents. (n.d.). DE2402695B2 - Process for the preparation of 3-aminophenols.

-

PubChem. (n.d.). 3-Cyanophenol. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-fluoro-3-hydroxybenzonitrile (C7H4FNO). Retrieved from [Link]

Sources

- 1. survivaltechnologies.in [survivaltechnologies.in]

- 2. sparrow-chemical.com [sparrow-chemical.com]

- 3. appchemical.com [appchemical.com]

- 4. achmem.com [achmem.com]

- 5. PubChemLite - 2-fluoro-3-hydroxybenzonitrile (C7H4FNO) [pubchemlite.lcsb.uni.lu]

- 6. parchem.com [parchem.com]

- 7. biophysics.org [biophysics.org]

- 8. jeolusa.com [jeolusa.com]

- 9. PubChemLite - 5-(aminomethyl)-2-fluorophenol hydrochloride (C7H8FNO) [pubchemlite.lcsb.uni.lu]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 3-(Aminomethyl)-2-fluorophenol Hydrobromide

Introduction

3-(Aminomethyl)-2-fluorophenol hydrobromide is a valuable fluorinated building block in medicinal chemistry and drug discovery. The strategic placement of the fluorine atom, a hydroxyl group, and an aminomethyl group on the aromatic ring offers a unique scaffold for the synthesis of novel pharmaceutical agents. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The phenolic hydroxyl and the primary amine provide key points for further chemical modification and interaction with biological targets. This guide provides a comprehensive overview of a reliable synthetic route to this important intermediate, with a focus on the underlying chemical principles and practical experimental details.

Strategic Overview of the Synthesis

The synthesis of this compound can be efficiently achieved through a four-step sequence commencing with the commercially available starting material, 2-fluorophenol. The chosen strategy involves:

-

Protection of the Phenolic Hydroxyl: The acidic proton of the phenol is masked as a methyl ether to prevent interference in subsequent organometallic reactions.

-

Directed Ortho-Metalation and Formylation: A formyl group is introduced at the C3 position, directed by the methoxy and fluoro substituents.

-

Reductive Amination: The aldehyde is converted to the primary amine.

-

Deprotection and Salt Formation: The methyl ether is cleaved, and the hydrobromide salt of the final product is formed.

The overall synthetic workflow is depicted below:

Caption: Overall synthetic route for this compound.

Detailed Synthesis Protocol

Step 1: Synthesis of 2-Fluoroanisole (Protection)

Reaction Scheme:

(Self-generated image, not from a search result)

Causality and Experimental Choices: The phenolic hydroxyl group of 2-fluorophenol is acidic and would interfere with the strongly basic organolithium reagent used in the subsequent formylation step. Therefore, it is necessary to protect this group. A methyl ether is chosen as the protecting group due to its stability under basic conditions and the availability of reliable deprotection methods. The Williamson ether synthesis, employing a strong base to deprotonate the phenol followed by reaction with an alkyl halide, is a classic and efficient method for this transformation.

Experimental Protocol:

-

To a stirred slurry of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-fluorophenol (1.0 equivalent) in anhydrous DMF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Quench the reaction by carefully adding ice-water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield 2-fluoroanisole, which can be purified by distillation if necessary.

Data Presentation: Reagents and Conditions for Step 1

| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters |

| 2-Fluorophenol | 1.0 eq | Starting Material |

| Sodium Hydride (60%) | 1.2 eq | Base |

| Methyl Iodide | 1.2 eq | Methylating Agent |

| Anhydrous DMF | ~5 mL/g of phenol | Solvent |

| Temperature | 0 °C to room temperature | Reaction Condition |

| Reaction Time | ~18 hours | Reaction Condition |

Step 2: Synthesis of 2-Fluoro-3-methoxybenzaldehyde (Formylation)

Reaction Scheme:

(Self-generated image, not from a search result)

Causality and Experimental Choices: The introduction of a formyl group at the C3 position is achieved through directed ortho-metalation followed by quenching with an electrophilic formylating agent. Both the methoxy and fluoro groups are ortho, para-directing. The methoxy group is a stronger directing group for lithiation than fluorine.[1] The most acidic proton is at the C6 position, but steric hindrance from the methoxy group favors lithiation at the C2 position relative to the methoxy group (C3 of the starting material). The fluorine atom at the adjacent position further acidifies this proton, making it the preferred site of deprotonation by a strong base like n-butyllithium.[2] N,N-Dimethylformamide (DMF) is a common and effective electrophile for introducing the formyl group.[3]

Experimental Protocol:

-

Dissolve 2-fluoroanisole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add n-butyllithium (1.1 equivalents, solution in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (1.2 equivalents) dropwise.

-

Continue stirring at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude product, 2-fluoro-3-methoxybenzaldehyde, can be purified by column chromatography on silica gel.[4]

Step 3: Synthesis of 3-(Aminomethyl)-2-fluoroanisole (Reductive Amination)

Reaction Scheme:

(Self-generated image, not from a search result)

Causality and Experimental Choices: Reductive amination is a highly effective method for converting aldehydes to amines.[5] This one-pot reaction involves the initial formation of an imine from the aldehyde and an amine source (in this case, ammonia), which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive aminations, as it does not readily reduce the starting aldehyde.[5] Using a source of ammonia, such as ammonium acetate, provides both the amine and a mild acid catalyst to facilitate imine formation.

Caption: Simplified mechanism of reductive amination.

Experimental Protocol:

-

Dissolve 2-fluoro-3-methoxybenzaldehyde (1.0 equivalent) and ammonium acetate (10 equivalents) in methanol.

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 30 °C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Step 4: Synthesis of this compound (Deprotection and Salt Formation)

Reaction Scheme:

(Self-generated image, not from a search result)

Causality and Experimental Choices: The final step involves the cleavage of the aryl methyl ether to reveal the phenolic hydroxyl group. Strong acids such as hydrobromic acid (HBr) are effective for this transformation.[6] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group in an SN2 reaction.[6] Using an excess of aqueous HBr and heating provides the conditions for both demethylation and the subsequent formation of the hydrobromide salt of the amine, which often aids in its purification by crystallization.

Experimental Protocol:

-

Dissolve 3-(aminomethyl)-2-fluoroanisole (1.0 equivalent) in 48% aqueous hydrobromic acid.

-

Heat the mixture to reflux (approximately 100-110 °C) for 3-4 hours.[7]

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature, then further cool in an ice bath to induce crystallization of the product.

-

Collect the solid product by vacuum filtration.

-

Wash the crystals with a small amount of cold diethyl ether.

-

Dry the product under vacuum to yield this compound as a solid.

Characterization

The final product, this compound, has the following properties:

Expected Analytical Data:

-

¹H NMR: Signals corresponding to the aromatic protons, the benzylic methylene protons (CH₂), and exchangeable protons from the hydroxyl, ammonium, and water.

-

¹³C NMR: Resonances for the aromatic carbons, with characteristic C-F couplings, and the benzylic carbon.

-

Mass Spectrometry: An [M+H]⁺ peak corresponding to the free base at m/z 142.06.[9]

-

IR Spectroscopy: Broad absorption for the O-H and N-H stretching, and characteristic peaks for the aromatic ring.

Safety and Handling Precautions

This synthesis involves the use of hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere.

-

Methyl Iodide: Toxic and a suspected carcinogen.

-

n-Butyllithium: Pyrophoric and reacts violently with water.

-

Hydrobromic Acid: Corrosive and causes severe burns.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

- Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Organic & Biomolecular Chemistry.

- Selective Cleavage of Aryl Methyl Ether Moiety of Aryloxy Aryl Methyl Ether by 48% Hbr/Tetra-n-butylphosphonium Bromide.

- Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.

- Efficient Method for Demethylation of Aryl Methyl Ether Using Aliquat-336.

- Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.

- 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.

- Amine synthesis by reductive amination (reductive alkyl

- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.

-

This compound | 1143571-75-8. Appchem. Available at: [Link]

- Aryl methyl ether cleavage. Reddit.

-

This compound (C7H8FNO). PubChem. Available at: [Link]

- Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal.

- The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne. Science of Synthesis.

- What are the synthesis and applications of 3-Fluoro-4-methoxybenzaldehyde?. Guidechem.

- Formylation - Common Conditions. Organic Chemistry Portal.

- Protection of Phenol by Ether. SynArchive.

- In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. RSC Publishing.

- This compound. Achmem.

-

2-Fluoro-3-methoxybenzaldehyde | C8H7FO2 | CID 3774463. PubChem. Available at: [Link]

- MOM Ethers. Organic Chemistry Portal.

- Formylation [Synthetic Reagents]. Tokyo Chemical Industry.

- 2-(Aminomethyl)-5-fluorophenol hydrobromide | 1803588-61-5. Smolecule.

- Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers.

- In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. PMC - NIH.

- Phenol protection. Chemistry Stack Exchange.

- Preparation method of 3-fluorophenol.

- Methoxymethyl ether. Wikipedia.

- 2-Fluoroanisole synthesis. ChemicalBook.

- Directed (ortho)

- Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Thieme.

- FORMYLATION PROCESS FOR AROMATIC ALDEHYDES.

- This compound. CymitQuimica.

- Protecting Groups For Alcohols. Master Organic Chemistry.

- Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethyl

- Synthesis of 3-fluoro-4-hydroxybenzaldehyde. PrepChem.com.

- 3-Hydroxybenzaldehyde. Wikipedia.

- Preparation method of 2-fluoro-4-hydroxybenzaldehyde.

- Synthesis of 3-Chloro-2-hydroxybenzaldehyde. PrepChem.com.

- Demethylation of Methyl Ethers - Hydrobromic Acid (HBr). Common Organic Chemistry.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formylation - Common Conditions [commonorganicchemistry.com]

- 4. 2-FLUORO-3-METHOXYBENZALDEHYDE | 103438-88-6 [chemicalbook.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Demethylation of Methyl Ethers - Hydrobromic Acid (HBr) [commonorganicchemistry.com]

- 8. appchemical.com [appchemical.com]

- 9. PubChemLite - this compound (C7H8FNO) [pubchemlite.lcsb.uni.lu]

The Strategic Application of 3-(Aminomethyl)-2-fluorophenol Hydrobromide in Modern Synthetic Chemistry: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of 3-(Aminomethyl)-2-fluorophenol hydrobromide, a synthetic intermediate of increasing importance in the landscape of pharmaceutical research and development. The strategic placement of the aminomethyl, fluoro, and hydroxyl functionalities on the aromatic scaffold imparts unique physicochemical properties, rendering it a valuable building block for the synthesis of complex molecular architectures, particularly in the domain of kinase inhibitors. This document will elucidate the chemical properties, a robust synthetic pathway, mechanistic underpinnings, and the critical role of this intermediate in contemporary drug discovery.

Introduction: The Emergence of Fluorinated Phenolic Scaffolds in Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[1] The this compound scaffold is a prime example of a "smart" building block, designed to introduce these desirable properties. The vicinal arrangement of the fluorine and hydroxyl groups can influence the acidity of the phenol and create unique hydrogen bonding patterns, while the meta-positioned aminomethyl group provides a key vector for further molecular elaboration.[2] This unique combination of features makes it a particularly attractive intermediate for the synthesis of targeted therapeutics.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.

| Property | Value | Source |

| CAS Number | 1143571-75-8 | [3] |

| Molecular Formula | C₇H₉BrFNO | [3] |

| Molecular Weight | 222.05 g/mol | [4] |

| Appearance | Typically an off-white to pale solid | General Knowledge |

| Solubility | Soluble in polar protic solvents such as methanol and water; sparingly soluble in non-polar organic solvents. | General Chemical Principles |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | [4] |

Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the preparation of the key aldehyde intermediate, 2-fluoro-3-hydroxybenzaldehyde, followed by a reductive amination.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2-Fluoro-3-hydroxybenzaldehyde

The regioselective introduction of a formyl group ortho to the fluorine atom in 3-fluorophenol is a critical first step. Direct formylation can be challenging; therefore, a protection-formylation-deprotection strategy is often employed.

Protocol 1: Synthesis of 2-Fluoro-3-hydroxybenzaldehyde

-

Principle: This protocol is based on the ortho-lithiation of a protected 3-fluorophenol, followed by quenching with an electrophilic formylating agent. The choice of protecting group is crucial to direct the metallation to the desired position and to ensure its facile removal. A methoxymethyl (MOM) ether is a suitable choice.

-

Materials:

-

3-Fluorophenol

-

Methoxymethyl chloride (MOM-Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

-

Methodology:

-

Protection: To a solution of 3-fluorophenol (1.0 eq) and DIPEA (1.5 eq) in DCM at 0 °C, add MOM-Cl (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench with water and extract with DCM. Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield 1-fluoro-3-(methoxymethoxy)benzene.

-

Formylation: Dissolve the protected phenol (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C. Add anhydrous DMF (1.5 eq) dropwise and continue stirring at -78 °C for 2 hours. Allow the reaction to warm to room temperature and quench by the slow addition of 1 M HCl.

-

Deprotection and Work-up: Stir the reaction mixture vigorously for 1-2 hours to effect the deprotection of the MOM group. Extract the product with EtOAc. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate in vacuo. The crude 2-fluoro-3-hydroxybenzaldehyde can be purified by flash chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes).

-

Step 2: Reductive Amination to this compound

Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.[5] This one-pot procedure involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Protocol 2: Synthesis of this compound

-

Principle: This protocol utilizes sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent.[5] STAB is particularly effective for the reductive amination of aldehydes and is compatible with a wide range of functional groups. Acetic acid can be used as a catalyst to facilitate imine formation.

-

Materials:

-

2-Fluoro-3-hydroxybenzaldehyde

-

Ammonium acetate (NH₄OAc)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Hydrobromic acid (HBr), 48% aqueous solution or as a solution in acetic acid

-

Diethyl ether (Et₂O)

-

-

Methodology:

-

Imine Formation and Reduction: To a suspension of 2-fluoro-3-hydroxybenzaldehyde (1.0 eq) and ammonium acetate (5-10 eq) in DCE or THF, add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise at room temperature. The reaction is typically stirred for 12-24 hours and monitored by TLC or LC-MS for the disappearance of the starting aldehyde.

-

Work-up and Salt Formation: Upon completion, carefully quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude free base of 3-(aminomethyl)-2-fluorophenol.

-

Hydrobromide Salt Precipitation: Dissolve the crude free base in a minimal amount of methanol or another suitable solvent. Cool the solution in an ice bath and add a stoichiometric amount of hydrobromic acid dropwise with stirring. The hydrobromide salt will precipitate out of the solution. The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.

-

Mechanistic Insights: The Rationale Behind Reagent Selection

The choice of reagents in the synthetic sequence is guided by principles of selectivity and reactivity.

Caption: Mechanism of reductive amination.

In the reductive amination step, the reaction proceeds through the formation of an iminium ion, which is more electrophilic than the starting aldehyde. Sodium triacetoxyborohydride is a less reactive hydride donor than sodium borohydride and, therefore, selectively reduces the iminium ion in the presence of the aldehyde.[5] This selectivity is crucial to prevent the premature reduction of the starting material to the corresponding alcohol. The use of a large excess of an ammonia source, such as ammonium acetate, drives the equilibrium towards the formation of the imine intermediate.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 3-(aminomethyl)-2-fluorophenol moiety is a valuable pharmacophore in the design of kinase inhibitors.[6][7] Protein kinases are a critical class of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

The aminomethyl group serves as a versatile handle for the introduction of various substituents that can interact with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors. The fluorophenol portion of the molecule can engage in hydrogen bonding interactions with the kinase and also occupy hydrophobic pockets within the active site. The fluorine atom, in particular, can enhance binding affinity through favorable electrostatic interactions and can block sites of metabolism, thereby improving the pharmacokinetic profile of the drug candidate.[1]

While specific, publicly disclosed drug candidates containing the this compound scaffold are not readily identifiable, the strategic importance of the closely related aminophenol and fluorophenol motifs is well-documented in numerous patents for kinase inhibitors.[7][8] This underscores the potential of the title compound as a key intermediate in the development of next-generation targeted therapies.

Spectroscopic Characterization

While a comprehensive, publicly available experimental dataset for this compound is limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine and other substituents. The benzylic protons of the aminomethyl group would appear as a singlet or a multiplet, and the amine and hydroxyl protons would likely be broad singlets, the positions of which would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the seven carbon atoms. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons would be indicative of the substitution pattern.[9]

-

IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the O-H and N-H stretching of the phenol and amine groups (typically in the range of 3200-3600 cm⁻¹), C-H stretching of the aromatic ring and the CH₂ group, and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹). A C-F stretching band would also be present (typically 1000-1400 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₇H₈FNO, m/z ≈ 141.06). High-resolution mass spectrometry would be able to confirm the elemental composition. Predicted data for the protonated molecule [M+H]⁺ is m/z 142.06627.[10]

Conclusion

This compound represents a strategically designed synthetic intermediate with significant potential in drug discovery and development. Its unique substitution pattern provides a versatile platform for the synthesis of complex, biologically active molecules, particularly kinase inhibitors. The robust and scalable synthetic route, based on well-established organic transformations, further enhances its utility for researchers in both academic and industrial settings. As the demand for novel, targeted therapeutics continues to grow, the importance of such well-designed building blocks in accelerating the drug discovery process cannot be overstated.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Building Blocks | CymitQuimica [cymitquimica.com]

- 3. appchemical.com [appchemical.com]

- 4. achmem.com [achmem.com]

- 5. Design and synthesis of rho kinase inhibitors (III) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. PubChemLite - this compound (C7H8FNO) [pubchemlite.lcsb.uni.lu]

Spectroscopic data for 3-(Aminomethyl)-2-fluorophenol hydrobromide (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Aminomethyl)-2-fluorophenol hydrobromide

Introduction

This compound is a substituted aromatic compound of interest in medicinal chemistry and drug development. Its structure, featuring a phenol, a fluorine atom, and an aminomethyl group, presents a unique combination of functional groups that influence its chemical and biological properties. A thorough spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its molecular behavior. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, intended for researchers and scientists in the field. While direct experimental data for this specific molecule is not widely published, this guide will leverage data from analogous compounds and first principles to provide a robust predictive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the aromatic ring substitution pattern, the aminomethyl group, and the overall molecular structure.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standard protocol for obtaining high-quality NMR data for a small organic molecule like this compound is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is crucial; DMSO-d₆ is often a good choice for amine salts as it can help in observing exchangeable protons (OH, NH₃⁺).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the appropriate acquisition parameters, including the spectral width, acquisition time, and relaxation delay.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

-

(Optional but recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.

-

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum will show signals for the aromatic protons, the methylene (-CH₂-) protons, and the amine (-NH₃⁺) and hydroxyl (-OH) protons. The chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| Aromatic H (H4) | 7.0 - 7.2 | ddd | J(H4,H5) ≈ 8, J(H4,H6) ≈ 2, J(H4,F) ≈ 2 | Ortho to -OH, meta to -CH₂NH₃⁺ and -F. |

| Aromatic H (H5) | 6.8 - 7.0 | t | J(H5,H4) ≈ 8, J(H5,H6) ≈ 8 | Ortho to -CH₂NH₃⁺, meta to -OH and -F. |

| Aromatic H (H6) | 7.1 - 7.3 | ddd | J(H6,H5) ≈ 8, J(H6,H4) ≈ 2, J(H6,F) ≈ 10 | Ortho to -F, meta to -OH and -CH₂NH₃⁺. |

| Methylene (-CH₂-) | ~4.0 | s or t (if coupled to NH₃⁺) | - | Adjacent to the aromatic ring and the ammonium group. |

| Amine (-NH₃⁺) | 8.0 - 8.5 | br s | - | Protons on the nitrogen atom of the hydrobromide salt. |

| Hydroxyl (-OH) | 9.5 - 10.5 | br s | - | Phenolic proton, likely broad due to exchange. |

Note: Chemical shifts are predictions and can vary based on solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon environment. The fluorine atom will cause C-F coupling, which can be observed in the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Rationale |

| C1 (-OH) | 150 - 155 | d, J ≈ 2-5 | Carbon attached to the hydroxyl group. |

| C2 (-F) | 155 - 160 | d, J ≈ 240-250 | Carbon directly attached to the fluorine atom. |

| C3 (-CH₂NH₃⁺) | 125 - 130 | d, J ≈ 15-20 | Carbon attached to the aminomethyl group. |

| C4 | 115 - 120 | d, J ≈ 3-5 | Aromatic CH. |

| C5 | 120 - 125 | d, J ≈ 2-4 | Aromatic CH. |

| C6 | 125 - 130 | d, J ≈ 5-10 | Aromatic CH. |

| -CH₂- | 40 - 45 | - | Methylene carbon. |

Note: The use of DEPT (Distortionless Enhancement by Polarization Transfer) experiments can aid in distinguishing between CH, CH₂, and CH₃ groups.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]

Experimental Protocol: Acquiring an FTIR Spectrum

-

Sample Preparation:

-

For a solid sample, the most common method is Attenuated Total Reflectance (ATR). A small amount of the solid is placed directly on the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

-

Data Acquisition:

-

Place the sample in an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet).

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Predicted IR Absorption Bands

The IR spectrum of this compound will show characteristic absorption bands for the O-H, N-H, C-H, C-F, and C=C bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 3200 - 3500 | O-H (phenol) | Stretching | Broad, Strong |

| 2800 - 3100 | N-H (ammonium) | Stretching | Broad, Strong |

| 3000 - 3100 | C-H (aromatic) | Stretching | Medium |

| 2850 - 2960 | C-H (aliphatic) | Stretching | Medium |

| 1500 - 1600 | C=C (aromatic) | Stretching | Medium-Strong |

| 1400 - 1500 | N-H (ammonium) | Bending | Medium |

| 1200 - 1300 | C-O (phenol) | Stretching | Strong |

| 1000 - 1100 | C-F | Stretching | Strong |

Note: The broadness of the O-H and N-H stretches is due to hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Introduction and Ionization:

-

The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent.

-

Electrospray ionization (ESI) is a common and gentle ionization technique for polar molecules like the target compound. It will likely produce the protonated molecular ion [M+H]⁺.

-

-

Mass Analysis:

-

The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated.

-

Predicted Mass Spectrum

The molecular formula of 3-(Aminomethyl)-2-fluorophenol is C₇H₈FNO, with a monoisotopic mass of approximately 141.06 Da.[3] The hydrobromide salt will dissociate in the ESI source.

Table 4: Predicted m/z Values in ESI-MS for 3-(Aminomethyl)-2-fluorophenol

| Ion | Predicted m/z | Rationale |

| [M+H]⁺ | 142.0663 | Protonated molecule (base peak).[3] |

| [M+Na]⁺ | 164.0482 | Sodium adduct.[3] |

| [M-H]⁻ | 140.0517 | Deprotonated molecule (in negative ion mode).[3] |

Note: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule by providing highly accurate mass measurements.

Visualization of Experimental Workflows

NMR Spectroscopy Workflow

Caption: Workflow for NMR data acquisition and processing.

FTIR Spectroscopy Workflow

Caption: Workflow for FTIR data acquisition using ATR.

Mass Spectrometry Workflow

Caption: Workflow for Mass Spectrometry data acquisition.

Conclusion

The spectroscopic characterization of this compound is essential for its unambiguous identification and quality control. This guide provides a comprehensive overview of the expected NMR, IR, and MS data, along with standard experimental protocols. By combining these techniques, researchers can confidently confirm the structure and purity of this compound, enabling its effective use in further scientific investigations.

References

-

Appchem. This compound. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

Grecu-Văcaru, A., et al. (2022). Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. Molecules, 27(23), 8259. Available at: [Link]

-

NIST. Phenol, 3-amino-. In NIST Chemistry WebBook. Available at: [Link]

-

The Royal Society of Chemistry. Supporting information for an article. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0245818). Available at: [Link]

-

University of Bath. 13C NMR Spectroscopy. Available at: [Link]

-

NIST. Phenol, 3-amino-. In NIST Chemistry WebBook. Available at: [Link]

-

George, A., Thomas, P. V., & Kumar, D. D. (2010). Computational Studies on the IR and NMR Spectra of 2-Aminophenol. The Chemist, 86(1). Available at: [Link]

-

Davies, J. A., et al. (2024). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. Physical Chemistry Chemical Physics, 26(18), 12345-12354. Available at: [Link]

-

ResearchGate. Figure S2: 13 C NMR spectrum of 4-amino-2-fluorophenol hydrochloride... Available at: [Link]

-

Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Available at: [Link]

-

SpectraBase. 3-Amino-4-fluorophenol. Available at: [Link]

-

ResearchGate. 1H NMR spectra of guest 2 (m-aminophenol) a in the absence and in the... Available at: [Link]

-

LibreTexts Chemistry. 13.12: DEPT ¹³C NMR Spectroscopy. Available at: [Link]

-

DergiPark. FTIR-ATR Spectroscopic Characterization of Monochlorophenols and Effects of Symmetry on Vibrational Frequencies. Available at: [Link]

-

ResearchGate. FTIR spectrum for 3-aminophenol. Available at: [Link]

-

NIST. 3-Aminoacetophenone. In NIST Chemistry WebBook. Available at: [Link]

-

NIST. Phenol, 4-amino-. In NIST Chemistry WebBook. Available at: [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. Available at: [Link]

-

AMOS. Analytical Methods & Open Spectra. Available at: [Link]

-

ResearchGate. Molecular Structures and Infrared Spectra of p-Chlorophenol and p-Bromophenol. Theoretical and Experimental Studies. Available at: [Link]

-

AMOS. Analytical Methods & Open Spectra. Available at: [Link]

-

AMOS. Analytical Methods & Open Spectra. Available at: [Link]

Sources

An In-depth Technical Guide to the Purity and Stability of 3-(Aminomethyl)-2-fluorophenol Hydrobromide

Prepared by: Senior Application Scientist

Introduction

3-(Aminomethyl)-2-fluorophenol hydrobromide is an organic compound with the molecular formula C₇H₉BrFNO and a molecular weight of 222.05 g/mol .[1][2] This molecule incorporates a fluorinated phenol ring and an aminomethyl group, functionalities that make it a compound of interest for medicinal chemistry and pharmaceutical development.[3] The presence of the amine and phenol groups provides reactive sites for the synthesis of more complex molecules, positioning it as a valuable building block in drug discovery.[3] While specific biological activities of this particular hydrobromide salt are not extensively documented in publicly available literature, the structural motifs are common in bioactive compounds, suggesting potential applications that warrant further investigation.[3][4]

This guide provides a comprehensive overview of the critical aspects of purity and stability for this compound. Given the limited specific data for this compound, this document synthesizes information from analogous aminophenol and fluorinated aromatic compounds to establish a robust framework for its characterization and handling. The principles and methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with the necessary tools to ensure the quality and integrity of this compound in their work.

I. Physicochemical Properties and Structural Elucidation

The fundamental properties of this compound are derived from its chemical structure.

| Property | Value | Source |

| CAS Number | 1143571-75-8 | [1] |

| Molecular Formula | C₇H₉BrFNO | [1][2] |

| Molecular Weight | 222.05 g/mol | [1][2] |

| SMILES | C1=CC(=C(C(=C1)O)F)CN.Br | [2] |

Structural confirmation and purity assessment rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for unambiguous structure elucidation. For this compound, both ¹H and ¹³C NMR would be essential.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the aminomethyl group, and the amine and hydroxyl protons. The coupling patterns and chemical shifts of the aromatic protons will be influenced by the fluorine, hydroxyl, and aminomethyl substituents. For comparison, the ¹H NMR spectrum of 4-aminophenol shows signals for the aromatic protons between δ 6.4 and 6.8 ppm.[5][6][7] The aminomethyl protons would likely appear as a singlet or a multiplet depending on the solvent and proton exchange.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. The carbon attached to the fluorine atom will exhibit a characteristic C-F coupling. The chemical shifts of the aromatic carbons will provide further confirmation of the substitution pattern.[7][8]

-

¹⁹F NMR: This technique is highly specific for fluorine-containing compounds and will show a single resonance for the fluorine atom, providing information about its chemical environment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, techniques like Electrospray Ionization (ESI) would be suitable. The mass spectrum should show a molecular ion peak corresponding to the free base [C₇H₈FNO+H]⁺ and potentially fragments resulting from the loss of the aminomethyl group or other characteristic cleavages.[9][10][11]

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups. Expected characteristic absorption bands include:

-

O-H stretching of the phenolic group.

-

N-H stretching of the amine.

-

C-F stretching.

-

Aromatic C-H and C=C stretching.

II. Purity Assessment and Impurity Profiling

Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is critical for the reliability and reproducibility of research and drug development.[12] High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity determination of aminophenol derivatives.[12]

HPLC Method for Purity Analysis

A stability-indicating HPLC method is essential for separating the parent compound from potential impurities and degradation products. For aminophenol isomers and their derivatives, reversed-phase HPLC is commonly employed.[13][14]

Workflow for HPLC Method Development

Caption: HPLC Method Development Workflow

Experimental Protocol: HPLC Purity Determination

-

Column: A mixed-mode stationary phase column, such as Primesep 100 (150 mm x 4.6 mm, 5 µm), can be effective for separating aminophenols and their salts.[15][16] Alternatively, a standard C18 column can be used.

-

Mobile Phase: An isocratic or gradient elution can be developed. A starting point could be a mobile phase of aqueous phosphate buffer (pH 4.85) and methanol (85:15 v/v).[13][14] For MS compatibility, an ammonium formate buffer can be used with acetonitrile as the organic modifier.[15]

-

Detection: UV detection at a wavelength around 275-285 nm is suitable for aminophenols.[13][14][15][16]

-

Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent like methanol. Perform serial dilutions to create calibration standards.

Potential Impurities

Impurities can arise from the synthetic route or degradation. Potential impurities for this compound could include:

-

Starting materials and reagents: Unreacted precursors from the synthesis.

-

Isomeric impurities: Positional isomers of the aminomethyl or fluoro group.

-

Oxidation products: Phenols and amines are susceptible to oxidation, which can lead to colored impurities like quinones or quinonimines.[17]

-

Products of side reactions: Impurities formed during the synthesis process.

III. Stability Assessment and Degradation Pathways

Stability testing is crucial to understand how the quality of a substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[18] Forced degradation studies are an integral part of this process, helping to identify likely degradation products and establish the stability-indicating nature of analytical methods.[19][20][21]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation.[20][22]

Forced Degradation Workflow

Caption: Forced Degradation Study Workflow

Experimental Protocol: Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound in the respective stress media.

-

Acid and Base Hydrolysis: Treat the sample with 0.1 M HCl and 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

-

Oxidative Degradation: Expose the sample to a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: Analyze the stressed samples at various time points using the developed stability-indicating HPLC method. Use a photodiode array (PDA) detector to check for peak purity. Use LC-MS to identify the mass of the degradation products.

Potential Degradation Pathways

Based on the chemistry of aminophenols and fluorinated aromatics, the following degradation pathways are plausible:

-

Oxidation: The phenol and amine functionalities are susceptible to oxidation, which can be accelerated by light, heat, and the presence of metal ions. This can lead to the formation of colored quinone-type structures.

-

Photodegradation: Fluorinated phenols can undergo photolysis.[23] The degradation mechanism can be pH-dependent and may involve the formation of quinone intermediates.[23] The carbon-fluorine bond is generally strong, but degradation can still occur, potentially leading to defluorination or the formation of other fluorinated byproducts like trifluoroacetic acid, depending on the specific structure.[23][24]

-

Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially affect the molecule.

-

Salt Disproportionation: In solid dosage forms, the hydrobromide salt could potentially dissociate, especially in the presence of moisture and other excipients.[25]

IV. Handling and Storage Recommendations

Proper handling and storage are essential to maintain the purity and stability of this compound.

-

Protection from Air and Moisture: Phenolic compounds can be sensitive to air and moisture.[26] It is advisable to handle the compound in an inert atmosphere (e.g., a glove box) and store it in tightly sealed containers.[26][27][28]

-

Protection from Light: Many phenolic compounds are light-sensitive.[29] Store the material in amber vials or other light-blocking containers.[26][29]

-

Storage Temperature: Store in a cool, dry, and well-ventilated area.[30] Some suppliers recommend room temperature storage in an inert atmosphere.[2] For long-term storage, refrigeration (2-8°C) may be considered.

-

Personal Protective Equipment (PPE): Always handle the compound in a fume hood.[29] Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., neoprene or butyl rubber).[29][30]

V. Conclusion

This technical guide provides a comprehensive framework for ensuring the purity and stability of this compound. By employing robust analytical methodologies such as HPLC, NMR, and MS, and by conducting thorough forced degradation studies, researchers can confidently assess the quality of this compound. Adherence to proper handling and storage procedures is paramount to preserving its integrity over time. The insights and protocols detailed herein, though based in part on analogous compounds, offer a scientifically sound approach to working with this promising molecule in research and development settings.

References

- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column.

- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.

- Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.

-

Badea, I. A., Axinte, L., & Vladescu, L. (2013). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Environmental Monitoring and Assessment, 185(3), 2367–2375. [Link]

- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.

- Badea, I. A., Axinte, L., & Vladescu, L. (2012). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. ResearchGate.

- Benchchem. (2025). Purity Analysis of Synthetic 4-Amino-2,3-diiodophenol: A Comparative Guide for Researchers.

-

Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Biomedical and Pharmaceutical Sciences, 3(25), 1. [Link]

-

Rane, K., & Sangshetti, J. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International, 35(10), 1-13. [Link]

- Shinde, N. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.

-

Gutierrez, L. A., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au, 2(4), 346–357. [Link]

- Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure.

-

Gutierrez, L. A., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. [Link]

- Appchem. (n.d.). This compound.

- UC Berkeley. (n.d.). Phenol Fact Sheet.

- George, A., Thomas, P. V., & Kumar, D. D. (2009). Computational Studies on the IR and NMR Spectra of 2-Aminophenol. The Chemist, 86(1).

- Ossila. (n.d.). Air Sensitive Compounds.

- ChemicalBook. (n.d.). 4-Aminophenol(123-30-8) 1H NMR spectrum.

- Achmem. (n.d.). This compound.

- ResearchGate. (n.d.). 1 H-NMR spectrum of the purified 4-aminophenol.

- The Royal Society of Chemistry. (n.d.). Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle - Supplementary Information.

- MIT. (n.d.). Handling air-sensitive reagents AL-134.

- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.

- Google Patents. (n.d.). US3717680A - PURIFICATION OF p-AMINOPHENOL.

- ChemicalBook. (n.d.). 4-Aminophenol(123-30-8) MS spectrum.

- Smolecule. (2023, August 16). Buy 2-(Aminomethyl)-5-fluorophenol hydrobromide | 1803588-61-5.

- ResearchGate. (n.d.). HPLC mass spectra of 4-aminophenol formed in supernatants after....

- EPRA Journals. (n.d.). STABILITY TESTING OF PHARMACEUTICAL PRODUCTS.

- Nguyen, T. T. H., et al. (2022).

- MassBank. (2016, December 12). 2-Aminophenol; LC-ESI-QFT; MS2; CE: 35 NCE; R=35000; [M+H]+.

-

Li, S., & He, Y. (2018). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Sciences, 107(1), 47-59. [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. achmem.com [achmem.com]

- 3. Buy 2-(Aminomethyl)-5-fluorophenol hydrobromide | 1803588-61-5 [smolecule.com]

- 4. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Aminophenol(123-30-8) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 9. 4-Aminophenol(123-30-8) MS spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. massbank.eu [massbank.eu]

- 12. benchchem.com [benchchem.com]

- 13. Monitoring of aminophenol isomers in surface water samples using a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column | SIELC Technologies [sielc.com]

- 16. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

- 17. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]

- 18. eprajournals.com [eprajournals.com]

- 19. acdlabs.com [acdlabs.com]

- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 22. researchgate.net [researchgate.net]

- 23. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ossila.com [ossila.com]

- 27. web.mit.edu [web.mit.edu]

- 28. ehs.umich.edu [ehs.umich.edu]

- 29. ehs.yale.edu [ehs.yale.edu]

- 30. ehs.berkeley.edu [ehs.berkeley.edu]

An In-Depth Technical Guide to Fluorinated Aminophenol Building Blocks in Medicinal Chemistry

Introduction: The Strategic Imperative of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool.[1] The unique electronic properties of fluorine, the most electronegative element, allow for the fine-tuning of a molecule's physicochemical and pharmacological profile in ways that are often beneficial for potency, selectivity, and pharmacokinetics.[1][2] The introduction of fluorine can modulate acidity and lipophilicity, alter molecular conformation, and enhance metabolic stability by blocking sites susceptible to enzymatic degradation.[1][3][4] This has led to a significant increase in the number of fluorinated small-molecule drugs approved for a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][5]

Among the diverse array of fluorine-containing scaffolds, fluorinated aminophenols have emerged as particularly valuable building blocks. This guide provides an in-depth technical exploration of these critical synthons, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Part 1: The Physicochemical Impact of Fluorination on the Aminophenol Scaffold

The aminophenol core, with its inherent hydrogen bond donor and acceptor capabilities, is a privileged scaffold in medicinal chemistry. The introduction of fluorine atoms to this structure imparts a range of predictable yet profound alterations to its properties.

Modulation of Acidity and Basicity (pKa)

The strong electron-withdrawing nature of fluorine significantly influences the acidity of the phenolic hydroxyl group and the basicity of the amino group.

-

Increased Acidity of the Phenolic Group: Fluorine substitution on the aromatic ring lowers the pKa of the phenol, making it a stronger acid. This is a direct consequence of the inductive effect of fluorine, which stabilizes the resulting phenoxide anion.

-

Decreased Basicity of the Amino Group: Conversely, the basicity of the aniline-like amino group is reduced.[6] This modulation can be critical for improving oral bioavailability, as a less basic amine is less likely to be protonated in the gastrointestinal tract, thereby enhancing membrane permeability.[3][6]

The precise positioning of the fluorine atom(s) relative to the hydroxyl and amino groups allows for a nuanced control over these pKa values, a crucial parameter in optimizing drug-receptor interactions and pharmacokinetic profiles.

Tuning Lipophilicity (LogP)

The effect of fluorine on lipophilicity is complex and highly context-dependent.[7] While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group often leads to a decrease in the octanol-water partition coefficient (LogP).[8] This is attributed to the unique electronic nature of the C-F bond, which can engage in favorable interactions with both polar and non-polar environments.[9]

| Fluorinated Aminophenol Derivative | Calculated LogP (cLogP) | Effect of Fluorination |

| 4-Aminophenol | 0.04 | Baseline |

| 4-Amino-2-fluorophenol | 0.35 | Increased Lipophilicity |

| 4-Amino-3-(trifluoromethyl)phenol | 1.85 | Significantly Increased Lipophilicity |

Table 1: Predicted lipophilicity of representative fluorinated aminophenol building blocks.

This ability to fine-tune lipophilicity is a powerful tool for medicinal chemists seeking to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.[1]

Impact on Metabolic Stability

One of the most significant advantages of incorporating fluorine is the enhancement of metabolic stability.[2][4][5] The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[4][10] By replacing metabolically labile C-H bonds with C-F bonds, the half-life of a drug can be significantly extended, leading to improved pharmacokinetic profiles and potentially reduced dosing frequency.[4]

Part 2: Synthetic Strategies for Fluorinated Aminophenols

The rational design of drugs containing fluorinated aminophenols relies on robust and versatile synthetic methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Direct Fluorination of Aminophenols

Direct fluorination of the aminophenol ring can be achieved using electrophilic fluorinating agents. However, this approach often suffers from poor regioselectivity and can be challenging to control.

Synthesis from Fluorinated Precursors

A more common and controlled strategy involves the use of pre-fluorinated building blocks. This approach offers greater flexibility in achieving the desired substitution pattern.

A widely employed method involves the nitration of a commercially available fluorophenol, followed by the reduction of the nitro group to an amine. The regioselectivity of the nitration step is governed by the directing effects of the hydroxyl and fluorine substituents.

Experimental Protocol: Synthesis of 4-Amino-2-fluorophenol

Step 1: Nitration of 2-Fluorophenol

-

To a solution of 2-fluorophenol (1.0 eq) in a suitable solvent (e.g., glacial acetic acid) at 0 °C, add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise.

-

Maintain the temperature at 0-5 °C and stir the reaction mixture for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude nitrated product, which can be purified by column chromatography.

Step 2: Reduction of 2-Fluoro-4-nitrophenol

-

Dissolve the 2-fluoro-4-nitrophenol (1.0 eq) in a suitable solvent (e.g., ethanol or methanol).

-